
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the halomethylation of trifluoromethoxybenzene, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale halomethylation reactions, followed by purification and further chemical modifications to achieve the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to achieve different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but differs in the overall structure and functional groups.
2-(4-Trifluoromethoxyphenyl)ethanol: Similar structure with an ethanol moiety instead of a methylpropyl alcohol group.
Uniqueness
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H13F3O2 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 |
Clé InChI |
WZVPFVXMXAAVND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC=C(C=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


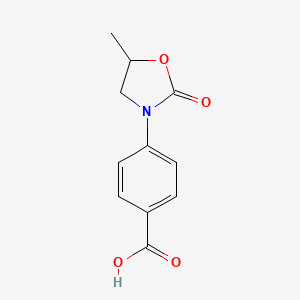
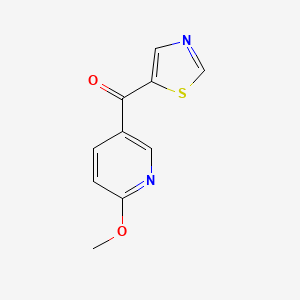
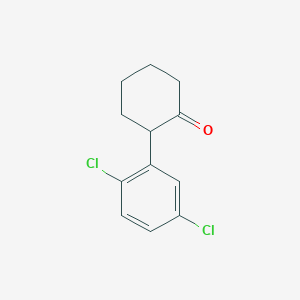
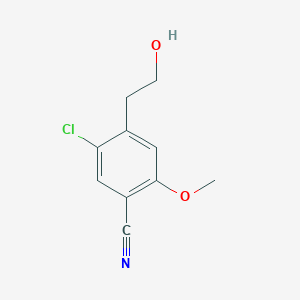
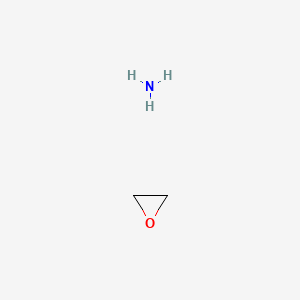
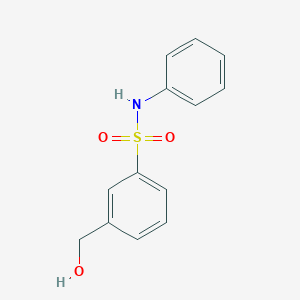
![1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8503309.png)
![1-[(4-Fluorophenyl)methyl]-4-piperidinecarboxaldehyde](/img/structure/B8503315.png)
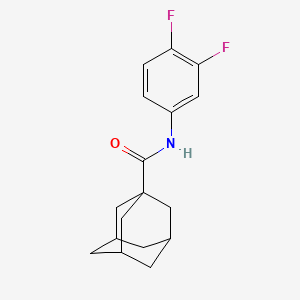
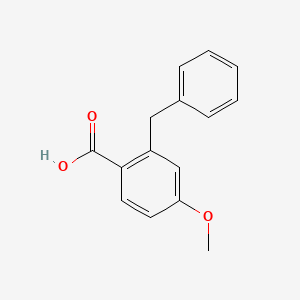
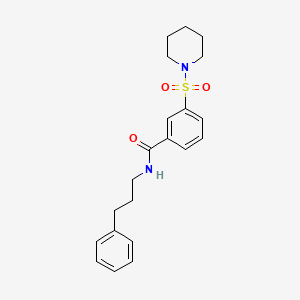
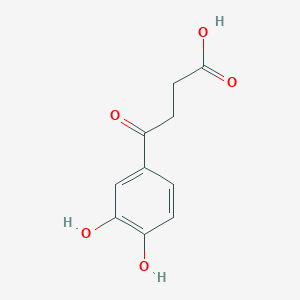
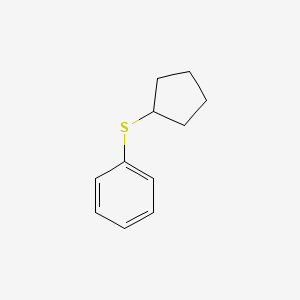
![3-[Dimethyl(methanesulfonyl)acetyl]pyridine](/img/structure/B8503380.png)
